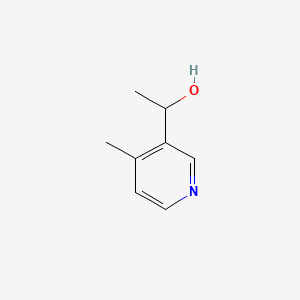
1-(4-Methylpyridin-3-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methylpyridin-3-yl)ethan-1-ol is an organic compound with the molecular formula C8H11NO and a molecular weight of 137.18 g/mol It is a derivative of pyridine, featuring a methyl group at the 4-position and an ethanol group at the 1-position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylpyridin-3-yl)ethan-1-ol can be achieved through several methods. One common approach involves the reduction of 1-(4-Methylpyridin-3-yl)ethanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature . This method allows for efficient large-scale production with high yield and purity.
化学反応の分析
Types of Reactions
1-(4-Methylpyridin-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Reduction: Further reduction can yield 1-(4-Methylpyridin-3-yl)ethane using strong reducing agents such as LiAlH4.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, THF or ethanol as solvents.
Substitution: SOCl2, pyridine as a base.
Major Products Formed
Oxidation: 1-(4-Methylpyridin-3-yl)ethanone.
Reduction: 1-(4-Methylpyridin-3-yl)ethane.
Substitution: 1-(4-Methylpyridin-3-yl)ethyl chloride.
科学的研究の応用
1-(4-Methylpyridin-3-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 1-(4-Methylpyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity . For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation . Further research is needed to fully elucidate its molecular targets and pathways.
類似化合物との比較
1-(4-Methylpyridin-3-yl)ethan-1-ol can be compared with other similar compounds, such as:
1-(4-Methylpyridin-3-yl)ethanone: Similar structure but with a ketone group instead of a hydroxyl group.
1-(4-Methylpyridin-3-yl)ethane: Similar structure but with an ethane group instead of a hydroxyl group.
1-(4-Methylpyridin-3-yl)ethyl chloride: Similar structure but with a chloride group instead of a hydroxyl group.
The uniqueness of this compound lies in its hydroxyl group, which imparts different chemical reactivity and potential biological activity compared to its analogs .
特性
IUPAC Name |
1-(4-methylpyridin-3-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-3-4-9-5-8(6)7(2)10/h3-5,7,10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXXWXQJFKRYQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
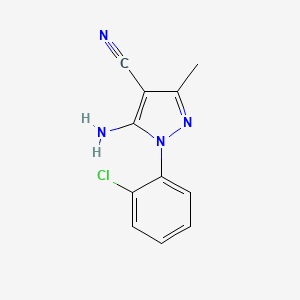
![D-Glucose-[6-3H(N)]](/img/structure/B566549.png)
![18-[(2-Ethylhexyl)oxy]-18-oxooctadecan-7-yl octadeca-9,12-dienoate](/img/structure/B566552.png)
![1h-Isoxazolo[3,4-d]pyrazolo[3,4-b]pyridine](/img/structure/B566555.png)
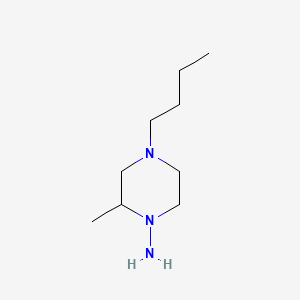
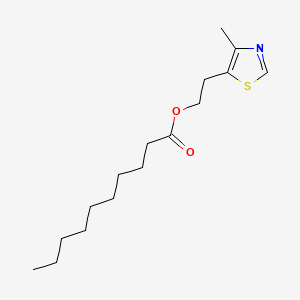
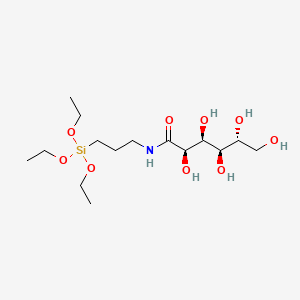

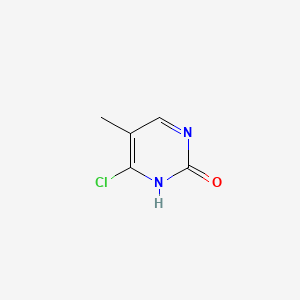
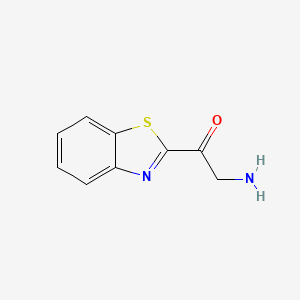
![3,10-Dioxa-4-azatetracyclo[5.5.0.02,6.08,12]dodeca-1(7),2(6),4,8,11-pentaene](/img/structure/B566565.png)
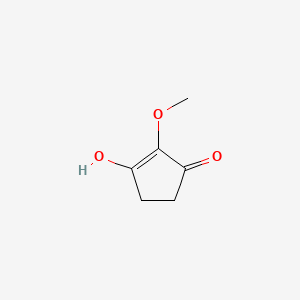
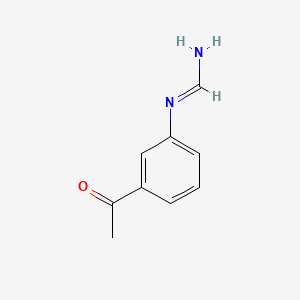
![(3S,3aS,6E,9S,10Z,11aS)-6-(hydroxymethyl)-3,10-dimethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3a,4,5,8,9,11a-hexahydro-3H-cyclodeca[b]furan-2-one](/img/structure/B566569.png)
